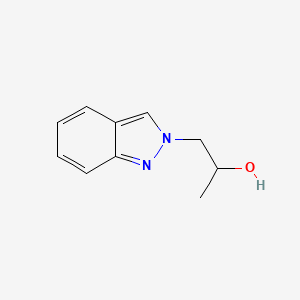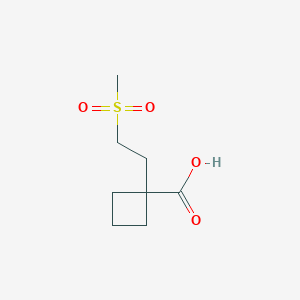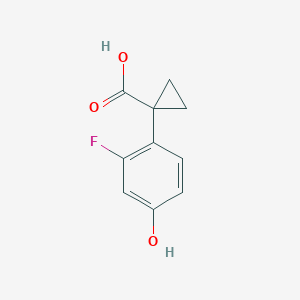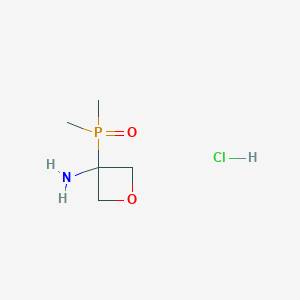
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride is a chemical compound with the molecular formula C5H13ClNO2P and a molecular weight of 185.5890 . This compound is characterized by the presence of a dimethylphosphoryl group attached to an oxetane ring, which is further bonded to an amine group and a hydrochloride ion. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride involves several steps, starting with the formation of the oxetane ring. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl methanol . This intermediate can then be treated with dimethylphosphoryl chloride and ammonia to introduce the dimethylphosphoryl and amine groups, respectively. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phosphines. Substitution reactions typically result in the formation of new amine derivatives.
科学研究应用
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in phosphorylation reactions, while the amine group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Methyl-3-oxetanamine hydrochloride: Similar in structure but lacks the dimethylphosphoryl group.
3-Oximinooxetane: Contains an oxime group instead of an amine and phosphoryl group.
Uniqueness
The presence of the dimethylphosphoryl group in 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride imparts unique chemical properties, such as increased reactivity and the ability to participate in phosphorylation reactions. This makes it distinct from other oxetane derivatives and valuable for specific applications in research and industry.
属性
分子式 |
C5H13ClNO2P |
|---|---|
分子量 |
185.59 g/mol |
IUPAC 名称 |
3-dimethylphosphoryloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12NO2P.ClH/c1-9(2,7)5(6)3-8-4-5;/h3-4,6H2,1-2H3;1H |
InChI 键 |
GPHRSQSLUOPMHH-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)C1(COC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


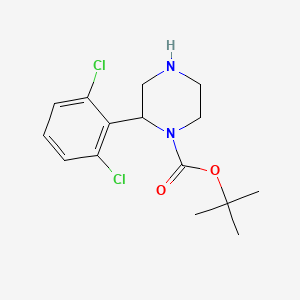
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)

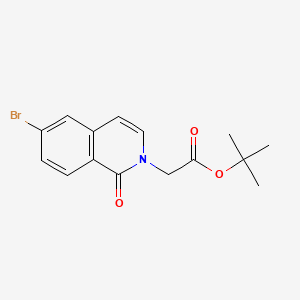
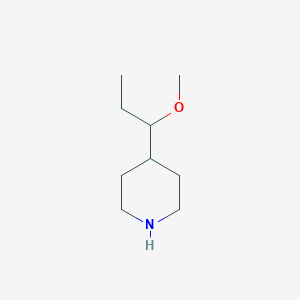
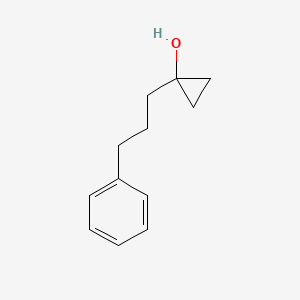
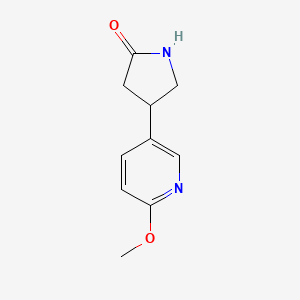
amine](/img/structure/B13590472.png)
